molecular formula C23H25NO5 B2836923 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid CAS No. 954225-82-2

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid

Cat. No. B2836923
CAS RN: 954225-82-2
M. Wt: 395.455
InChI Key: HGQALENYTABBSJ-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid, also known as Fmoc-L-oxaproline, is a chemical compound that has gained significant attention in scientific research. It is a derivative of proline, an amino acid commonly found in proteins. Fmoc-L-oxaproline is widely used in the synthesis of peptides and proteins due to its unique properties.

Scientific Research Applications

1. Use in Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, similar in structure to the specified compound, have been employed as surfactants for carbon nanotubes. These surfactants are converted into enzymatically activated surfactants to create homogeneous aqueous nanotube dispersions under both constant and physiological conditions (Cousins et al., 2009).

2. Role in the Synthesis of Oligomers Derived from Neuraminic Acid Analogues

Derivatives of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids have been synthesized for the creation of oligomers derived from neuraminic acid analogues. These monomers have been efficiently incorporated into solid-phase synthesis, leading to oligomers of varying lengths (Gregar & Gervay-Hague, 2004).

3. Use in Peptide Synthesis

The compound has been used in peptide synthesis, particularly as a reversible protecting group for the amide bond in peptides. This has shown value in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

4. Application in the Solid Phase Synthesis of Peptide Amides

A dimethoxybenzhydrylamine derivative, which includes the fluoren-9-ylmethoxycarbonyl group, has been used as a precursor in Fmoc-based solid phase peptide synthesis. This has been effective for the creation of C-terminal amide bonds in peptides (Funakoshi et al., 1988).

5. Contribution to Bioimaging and Photophysics Research

A water-soluble fluorene derivative, structurally related to the specified compound, has been investigated for its linear photophysical characterization and two-photon absorption properties. It has shown potential in integrin-targeting for bioimaging purposes (Morales et al., 2010).

Mechanism of Action

Target of Action

It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to alanine. Alanine is a non-essential amino acid that plays a key role in the metabolism of glucose and organic acids.

Biochemical Pathways

Given its structural similarity to alanine, it may be involved in pathways related to protein synthesis and metabolism. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)13-21(15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQALENYTABBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid

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